![molecular formula C10H15NOS B3266154 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde CAS No. 41908-09-2](/img/structure/B3266154.png)
4-[(Diethylamino)methyl]thiophene-2-carbaldehyde
Overview
Description
4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is an organic compound with the molecular formula C10H15NOS. It features a thiophene ring substituted with a diethylaminomethyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions: 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-[(Diethylamino)methyl]thiophene-2-carboxylic acid.
Reduction: 4-[(Diethylamino)methyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Diethylamino)methyl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The diethylaminomethyl group can enhance the compound’s ability to interact with biological membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde
- 4-[(Diethylamino)methyl]thiophene-2-carboxylic acid
- 4-[(Diethylamino)methyl]thiophene-2-methanol
Uniqueness: 4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the diethylaminomethyl and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Biological Activity
4-[(Diethylamino)methyl]thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a diethylamino group and an aldehyde functional group. Its chemical formula is C12H15NOS, with a molecular weight of approximately 221.32 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it a candidate for various biological applications.
Antimicrobial Activity
Preliminary studies indicate that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | Not yet determined |
Related thiosemicarbazones | Candida albicans | MIC = 5 μg/mL |
Alkaloids | E. coli | MIC range: 2.33 - 156.47 μM |
These results suggest that further investigations into the antimicrobial potential of this compound are warranted.
Antitumor Activity
Research on structurally similar compounds indicates potential antitumor activity. For example, thiosemicarbazone derivatives have been tested against various human tumor cell lines, revealing significant cytotoxic effects:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Thiosemicarbazone Derivative | HuTu80 | IC50 = 13.36 |
Thiosemicarbazone Derivative | MCF-7 | IC50 = 34.84 |
These findings highlight the need for further exploration of this compound's potential in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated moderate antibacterial activity against Staphylococcus aureus and promising antifungal activity against Candida species.
- Cytotoxicity Assays : In vitro assays conducted on different tumor cell lines demonstrated that derivatives of thiophene compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications could enhance their therapeutic efficacy.
Properties
IUPAC Name |
4-(diethylaminomethyl)thiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-3-11(4-2)6-9-5-10(7-12)13-8-9/h5,7-8H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVFKNKXYLIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CSC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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